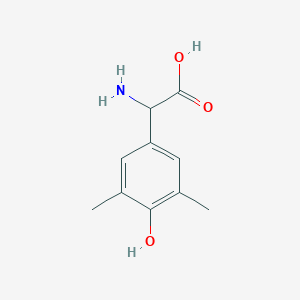

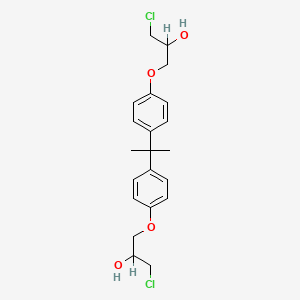

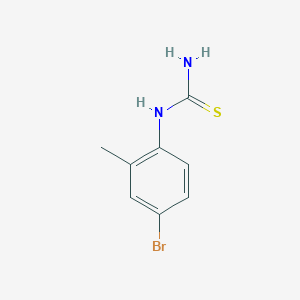

![molecular formula C12H18N4O3 B1273462 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol CAS No. 23470-44-2](/img/structure/B1273462.png)

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol

Overview

Description

The compound "2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol" is a derivative of aryl piperazine, a class of organic compounds known for their potential pharmacological properties. Aryl piperazines are often studied for their potential as antipsychotics, anti-malarials, and other therapeutic agents due to their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of aryl piperazine derivatives can involve amination reactions, as seen in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved with a 52% yield using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . This method demonstrates the potential for low-cost and efficient synthesis of related compounds, which could be applicable to the synthesis of "2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol".

Molecular Structure Analysis

The molecular structure of aryl piperazine derivatives is crucial for their biological activity. For instance, the crystal structures of certain derivatives have shown that the presence of hydroxyl groups, benzyl groups, and methylene substituents at the piperazinyl nitrogens are important for anti-malarial activity . The bond distances and molecular conformations can significantly influence the activity, as seen in the comparison between active and non-active derivatives .

Chemical Reactions Analysis

Aryl piperazine derivatives can form various salts by co-crystallization with aromatic carboxylic acids, leading to different supramolecular assemblies . These assemblies can be two-dimensional or three-dimensional, depending on the specific carboxylic acid used. The formation of these salts can influence the properties and potential applications of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl piperazine derivatives are influenced by their molecular structure and the nature of their supramolecular associations. For example, the polymorphs of 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate exhibit different packing efficiencies and crystal densities, which suggest varying stabilities . The presence of intermolecular hydrogen bonds, such as ammonium-N–H···O (carboxylate) and amine-N–H···O (nitro or acetyl), plays a significant role in stabilizing the three-dimensional architecture of these compounds .

Scientific Research Applications

Antiviral Research

Research on derivatives of this compound has shown potential in developing new non-nucleoside reverse transcriptase inhibitors for anti-HIV activity. For instance, a study synthesized various derivatives from a related compound and evaluated them for their anti-HIV-1 and anti-HIV-2 activity in MT-4 cells (Al-Masoudi et al., 2007).

Peptide Synthesis

A base labile urethane group derived from a related compound has been developed as an amine protecting group, which is useful in peptide and glycopeptide synthesis. This group can be cleaved using various reagents, demonstrating its utility in synthesizing complex biological molecules (Ramage et al., 1991).

Polymer Chemistry

The compound has been used in the synthesis of polyamides containing various organic bases like uracil and adenine. These polyamides have molecular weights in the range of about 1000–5000 and show potential for various applications in polymer chemistry (Hattori & Kinoshita, 1979).

Antimalarial Research

Some derivatives of this compound have shown anti-malarial activity. A study reported the crystal structures of active and non-active piperazine derivatives, indicating the importance of certain molecular groups in generating anti-malarial activity (Cunico et al., 2009).

Antitumor Activity

Compounds derived from piperazine, including those similar to the compound , have been investigated for their potential in treating tumors. For example, a study explored the effect of synthesized piperazine-based tertiary amino alcohols and their dihydrochlorides on tumor DNA methylation (Hakobyan et al., 2020).

Antifungal and Antibacterial Activities

Some derivatives have shown promising antifungal and antibacterial activities. A study synthesized various quinazoline derivatives, including those with a piperazinyl moiety, and evaluated their effectiveness against specific fungi and bacteria (Kale & Durgade, 2017).

properties

IUPAC Name |

2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c13-11-9-10(1-2-12(11)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGAFWCADCQCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253505 | |

| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol | |

CAS RN |

23470-44-2 | |

| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

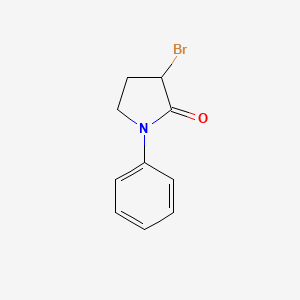

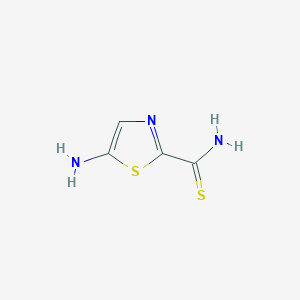

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

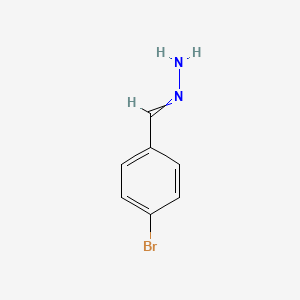

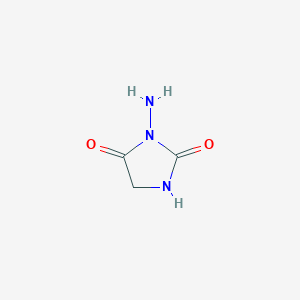

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

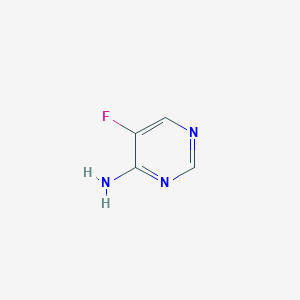

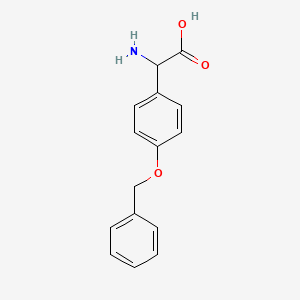

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)